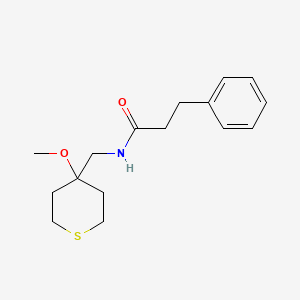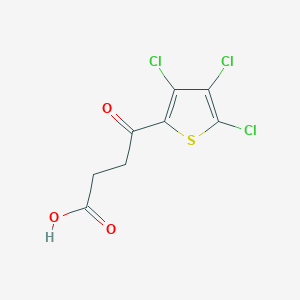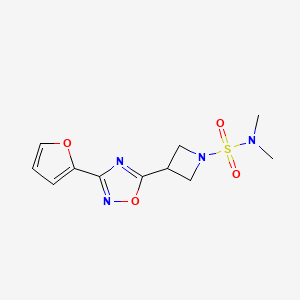![molecular formula C20H20N2O2 B2687272 2-(3-formyl-1H-indol-1-yl)-N-[2-(3-methylphenyl)ethyl]acetamide CAS No. 2094928-26-2](/img/structure/B2687272.png)
2-(3-formyl-1H-indol-1-yl)-N-[2-(3-methylphenyl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-formyl-1H-indol-1-yl)-N-[2-(3-methylphenyl)ethyl]acetamide, also known as FMMEA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FMMEA is a synthetic compound that belongs to the class of indole derivatives, which have been shown to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 2-(3-formyl-1H-indol-1-yl)-N-[2-(3-methylphenyl)ethyl]acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development and progression of cancer and inflammation. This compound has been shown to inhibit the activity of COX-2, which is an enzyme that is involved in the production of prostaglandins that promote inflammation. This compound has also been shown to inhibit the activity of certain signaling pathways such as NF-κB and PI3K/Akt, which are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis, which is a process of programmed cell death. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in the development and progression of cancer. In addition, this compound has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the development of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(3-formyl-1H-indol-1-yl)-N-[2-(3-methylphenyl)ethyl]acetamide is that it is a synthetic compound that can be easily synthesized in the laboratory with a high degree of purity. This allows for the production of large quantities of the compound for use in in vitro and in vivo studies. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its biological activity. In addition, further studies are needed to investigate the safety and toxicity of this compound before it can be used in clinical trials.
Direcciones Futuras
There are several future directions for the research on 2-(3-formyl-1H-indol-1-yl)-N-[2-(3-methylphenyl)ethyl]acetamide. One direction is to investigate the potential of this compound as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate the potential of this compound as a chemopreventive agent for various types of cancer. In addition, further studies are needed to investigate the mechanism of action of this compound and its potential side effects and toxicity. Overall, this compound is a promising compound that has the potential to be developed into a therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of 2-(3-formyl-1H-indol-1-yl)-N-[2-(3-methylphenyl)ethyl]acetamide involves the reaction of 3-formylindole with N-[2-(3-methylphenyl)ethyl]acetamide in the presence of a catalyst such as sodium hydride. The reaction is carried out in a solvent such as dimethylformamide, and the product is obtained by purification using column chromatography. The overall yield of the synthesis is around 50%, and the purity of the product can be confirmed using techniques such as NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
2-(3-formyl-1H-indol-1-yl)-N-[2-(3-methylphenyl)ethyl]acetamide has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-tumor properties. Several studies have investigated the potential of this compound as a therapeutic agent for various diseases, such as breast cancer, lung cancer, and colon cancer. This compound has also been shown to have neuroprotective effects and can potentially be used as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-(3-formylindol-1-yl)-N-[2-(3-methylphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-15-5-4-6-16(11-15)9-10-21-20(24)13-22-12-17(14-23)18-7-2-3-8-19(18)22/h2-8,11-12,14H,9-10,13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGVXHYHWFJPOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCNC(=O)CN2C=C(C3=CC=CC=C32)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(ethanesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2687190.png)
![1-(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-(1,3-dihydroxypropan-2-yl)thiourea](/img/structure/B2687191.png)
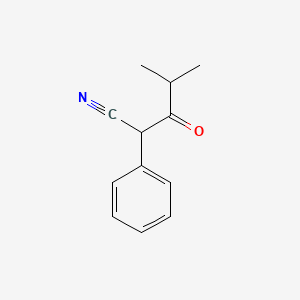
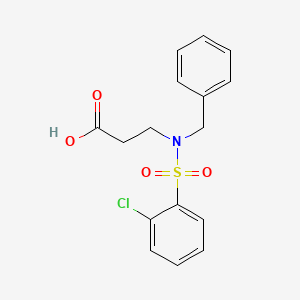
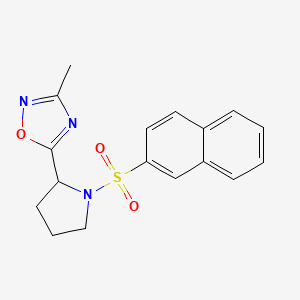
![(Z)-ethyl 2-(6-sulfamoyl-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2687195.png)
![Diphenyl-[(E/Z)-3,3,3-trifluoroprop-1-enyl]sulfonium trifluoromethanesulfonate](/img/no-structure.png)
![4-(benzylthio)-2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2687198.png)
![3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2-[(E)-3-phenylprop-2-enyl]sulfanylquinazolin-4-imine](/img/structure/B2687199.png)
![2-{4-[(Propylcarbamoyl)amino]phenyl}acetic acid](/img/structure/B2687200.png)
